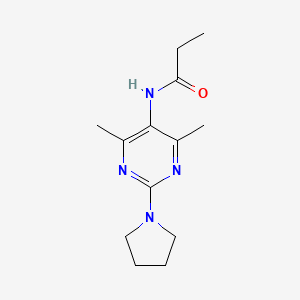

N-(4,6-二甲基-2-(吡咯烷-1-基)嘧啶-5-基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

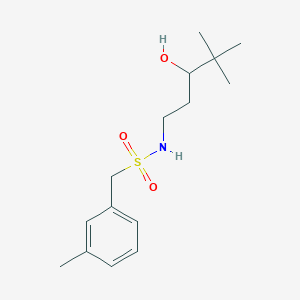

“N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)propionamide” is a chemical compound with a molecular formula of C17H19IN4O . It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine derivatives often show significant pharmacological activity .

Synthesis Analysis

A method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid . The structures of the obtained products were confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .Molecular Structure Analysis

The pyrrolidine ring in the molecule contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis

The synthesis of 2-(pyrrolidin-1-yl)pyrimidines involves reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine . This reaction significantly expands the applicability of this reaction and opens new possibilities for the synthesis of substituted 2-(pyrrolidin-1-yl)pyrimidines .Physical And Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm3 . It has 5 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds . The ACD/LogP value is 4.49 . The polar surface area is 58 Å2 .科学研究应用

抗菌和抗结核活性N-(4,6-二甲基-2-(吡咯烷-1-基)嘧啶-5-基)丙酰胺衍生物已被合成并评估其在各种生物活性中的潜力。研究表明,这些化合物对一系列细菌和真菌菌株表现出显着的抗菌活性。例如,合成新的嘧啶-氮杂环酮类似物并评估其抗菌和抗结核活性显示出有希望的结果。这些类似物在体外对选定的细菌和真菌菌株表现出抗菌活性,以及对结核分枝杆菌的抗结核活性。这突出了 N-(4,6-二甲基-2-(吡咯烷-1-基)嘧啶-5-基)丙酰胺衍生物在开发新的抗菌和抗结核剂中的潜力 (Chandrashekaraiah 等人,2014).

抗癌特性另一个重要的应用领域是合成具有潜在抗癌特性的化合物。对新型吡唑并嘧啶衍生物作为抗癌和抗 5-脂氧合酶剂的合成和生物学评估的研究已导致开发出显示出有希望的抗癌活性的化合物。这些研究旨在设计和合成新的衍生物,这些衍生物可以作为先导化合物,进一步开发为抗癌药物。构效关系 (SAR) 分析提供了见解,用于设计更有效的抗癌和抗 5-脂氧合酶化合物 (Rahmouni 等人,2016).

组蛋白脱乙酰酶 (HDAC) 抑制N-(4,6-二甲基-2-(吡咯烷-1-基)嘧啶-5-基)丙酰胺衍生物也因其在组蛋白脱乙酰酶 (HDAC) 抑制中的作用而受到研究,这是癌症治疗中一项有希望的策略。这些化合物作为口服活性 HDAC 抑制剂的设计、合成和生物学评估表明,它们在亚微摩尔浓度下选择性地抑制 HDAC,诱导癌细胞周期停滞和凋亡。这表明它们作为抗癌药物的潜在用途,一些化合物已进入临床试验 (Zhou 等人,2008).

DNA 识别和基因表达控制此外,N-(4,6-二甲基-2-(吡咯烷-1-基)嘧啶-5-基)丙酰胺的衍生物因其识别特定 DNA 序列和控制基因表达的能力而被探索。含有这些衍生物的多酰胺可以靶向 DNA 小沟中的特定 DNA 序列,通过控制基因表达潜在地作为治疗疾病(包括癌症)的药物 (Chavda 等人,2010).

未来方向

The current work on the synthesis of 2-(pyrrolidin-1-yl)pyrimidines is a continuation of previous studies, aiming to increase the number of C-nucleophiles reactive toward N-(4,4-diethoxybutyl)pyrimidin-2-amine . This significantly expands the applicability of this reaction and opens new possibilities for the synthesis of substituted 2-(pyrrolidin-1-yl)pyrimidines .

属性

IUPAC Name |

N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O/c1-4-11(18)16-12-9(2)14-13(15-10(12)3)17-7-5-6-8-17/h4-8H2,1-3H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRLFHLLLJTWQOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(N=C(N=C1C)N2CCCC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)propionamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[4-(dimethylamino)benzyl]-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2991164.png)

![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-1,2,3,4-tetrahydronaphthalene-1-carboxamide](/img/structure/B2991167.png)

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2991169.png)

![1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one](/img/structure/B2991175.png)

![1-[(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]-3-phenylpropan-2-ol](/img/structure/B2991177.png)

![N-(2,6-Diethyl-phenyl)-2-[2-(1-hydroxy-ethyl)-benzoimidazol-1-yl]-N-methoxymethyl-acetamide](/img/structure/B2991185.png)